Product packaging for 2-Amino-2-phenylacetonitrile(Cat. No.:CAS No. 16750-42-8)

2-Amino-2-phenylacetonitrile

Cat. No.: B102233
CAS No.: 16750-42-8
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
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Description

Significance and Research Context

The primary significance of 2-amino-2-phenylacetonitrile lies in its role as a key intermediate and building block in organic synthesis. It serves as a precursor for the creation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its utility is particularly pronounced in the synthesis of α-amino acids and nitrogen-containing heterocyclic compounds, which are fundamental structures in medicinal chemistry. researchgate.netoiirj.org

In the realm of biochemistry, the compound is utilized in studies of enzyme-catalyzed reactions and as a substrate in various biochemical assays. Researchers also investigate its potential therapeutic properties. Furthermore, derivatives of this molecule, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), have garnered interest for their diverse biological activities and potential use as fluorescent sensors. mdpi.com The compound is also related to naturally occurring flavor and aroma volatiles, like 2-phenylethanol (B73330) and 2-phenylacetaldehyde, which are derived from the amino acid phenylalanine. nih.gov

Historical Overview of Research Trajectories

The research trajectory for this compound is intrinsically linked to the development of methods for synthesizing α-aminonitriles. The foundational method, the Strecker reaction, dates back to 1850 and remains one of the most economical routes for preparing these compounds. researchgate.net This classic, one-pot reaction involves the treatment of an aldehyde (in this case, benzaldehyde) with ammonia (B1221849) and a cyanide source.

Over the years, research has focused on refining and diversifying the synthesis of this compound and related structures. Key developments include:

Classical Strecker Synthesis: This traditional method involves reacting benzaldehyde (B42025) with ammonium (B1175870) chloride and potassium cyanide, typically yielding the product in the range of 65% to 75%.

Alternative Reagents: Other synthetic routes have been explored, such as the reaction of benzonitrile (B105546) with diisobutylaluminum hydride, followed by the addition of sodium cyanide, although this particular method resulted in a lower yield of 29%. prepchem.com

Asymmetric Synthesis: To meet the demands of the pharmaceutical industry for enantiomerically pure compounds, the asymmetric Strecker method was developed to provide superior enantioselectivity.

Modern Methodologies: More recent research has introduced techniques like crystallization-induced asymmetric transformation, which combines the Strecker synthesis with dynamic kinetic resolution to improve enantiomeric outcomes. Electrochemical methods have also been investigated for the cyanation of related aromatic compounds. researchgate.net

The focus of research has expanded from purely synthetic challenges to exploring the compound's utility. Early work established its role as a precursor, while later studies delved into its coordination chemistry, demonstrating its ability to act as a ligand and form complexes with various transition metal ions like iron, cobalt, nickel, and copper. researchgate.netoiirj.org

Scope of Academic Inquiry into this compound

Academic inquiry into this compound is broad, spanning several key areas of chemistry and biochemistry. The scope of research includes its fundamental chemical reactions, such as oxidation, reduction, and substitution, which allow for its conversion into a variety of derivatives.

A significant portion of research is dedicated to its application in organic synthesis . It is a well-established precursor for creating pharmaceuticals and other specialty chemicals. For example, research has demonstrated the synthesis of 2-amino-4,6-diphenylnicotinonitriles from related starting materials, with some of these derivatives showing significant cytotoxicity against breast cancer cell lines, even surpassing the potency of established drugs like Doxorubicin in specific cases. mdpi.com

In medicinal chemistry , beyond its use as a building block, derivatives are being actively investigated. For instance, various 2-amino-4,6-diphenylnicotinonitriles have been studied for a range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory potential. mdpi.com

Coordination chemistry represents another active research front. Studies have detailed the synthesis and characterization of complexes where this compound derivatives act as bidentate ligands, coordinating with transition metal ions through amino and acetonitrile (B52724) nitrogen atoms to form octahedral geometries. researchgate.netoiirj.org

Finally, in biochemistry , the compound and its relatives are studied in the context of metabolic pathways and enzyme interactions. For example, phenylacetonitrile (B145931), a closely related compound, is known to be involved in the antipredator defense mechanism of locusts, where it is converted to hydrogen cyanide.

Research Data Tables

Table 1: Comparison of Synthesis Yields for this compound This table summarizes the reported yields for different synthetic methods.

Synthesis MethodKey ReagentsReported Yield (%)Reference
Classical Strecker SynthesisBenzaldehyde, Ammonium Chloride, Potassium Cyanide65-75%
Reduction-CyanationBenzonitrile, Diisobutylaluminum Hydride, Sodium Cyanide29% prepchem.com

Table 2: Properties of this compound and Related Compounds This table provides a comparison of the physical and chemical properties of this compound and its hydrochloride salt.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₈H₈N₂132.16 nih.gov
This compound hydrochlorideC₈H₉ClN₂168.62 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B102233 2-Amino-2-phenylacetonitrile CAS No. 16750-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIHSSVKTWPPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871426
Record name Amino(phenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-42-8
Record name 16750-42-8
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Record name 2-amino-2-phenylacetonitrile
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Synthetic Methodologies for 2 Amino 2 Phenylacetonitrile and Its Derivatives

Classical and Modified Strecker Synthesis Approaches

The Strecker synthesis is a well-established method for synthesizing α-amino acids, which proceeds through an α-aminonitrile intermediate. organic-chemistry.orgwikipedia.org

Traditional Strecker Protocol with Benzaldehyde (B42025), Ammonia (B1221849), and Hydrogen Cyanide

The traditional Strecker synthesis is a two-step process for creating amino acids. masterorganicchemistry.com It begins with the formation of an α-amino nitrile from an aldehyde or ketone, followed by the hydrolysis of the nitrile to produce an amino acid. masterorganicchemistry.com In the classic Strecker reaction, acetaldehyde, ammonia, and hydrogen cyanide are combined, and the resulting product is hydrolyzed to yield alanine. wikipedia.org

The reaction is initiated by the protonation of the aldehyde by the mildly acidic ammonium (B1175870) ion, which makes it more susceptible to attack by ammonia. masterorganicchemistry.com Following the addition of ammonia, a proton transfer and the elimination of water occur, leading to the formation of an imine or, more likely, its conjugate acid, the "iminium" ion. masterorganicchemistry.com The cyanide ion then attacks this intermediate, forming the α-amino nitrile. masterorganicchemistry.com The use of a water-absorbing salt like magnesium sulfate (B86663) can help drive the equilibrium towards the formation of the imine. masterorganicchemistry.com

While the original protocol developed by Adolph Strecker in 1850 used ammonia and hydrogen cyanide, a safer and more common variation employs the solid reagents ammonium chloride and potassium cyanide. masterorganicchemistry.com

Asymmetric Strecker Synthesis for Enantiomeric Control

While the classical Strecker synthesis produces a racemic mixture of α-aminonitriles, asymmetric variations have been developed to achieve enantiomeric control. These methods are crucial for the synthesis of non-natural amino acids, which are not easily accessible through methods like alkene hydrogenation. nih.gov

One approach to asymmetric Strecker synthesis involves the use of a chiral auxiliary. For example, (S)-alpha-phenylethylamine can be used in place of ammonia to produce chiral alanine. wikipedia.org Another example is the use of (R)-phenylglycine amide as a chiral auxiliary in diastereoselective Strecker reactions. nih.gov This method results in the selective precipitation of one diastereomer, which can then be isolated. nih.govrug.nl

A recently developed method utilizes a simple chiral amido-thiourea catalyst to control the hydrocyanation step, yielding highly enantiomerically enriched non-natural amino acids. nih.gov This robust catalyst is compatible with aqueous cyanide salts, making the process adaptable for large-scale synthesis. nih.gov

Crystallization-induced asymmetric transformation is a powerful technique for obtaining enantiomerically pure compounds. In the context of the Strecker synthesis, this process can be coupled with the reaction itself. For instance, when using (R)-phenylglycine amide as a chiral auxiliary, the Strecker reaction is accompanied by an in situ crystallization-induced asymmetric transformation. nih.govrug.nl This results in the selective precipitation of one diastereomer, which can be isolated in high yield and diastereomeric ratio. nih.govrug.nl The diastereomerically pure α-amino nitrile can then be converted to the corresponding enantiomerically pure α-amino acid. nih.gov

One-Pot Strecker Reactions Utilizing Ferricyanides as Cyanide Sources

A significant drawback of the traditional Strecker reaction is its reliance on toxic cyanide sources like hydrogen cyanide. rsc.org To address this, a one-pot protocol has been developed that uses a mixture of potassium ferri- and ferrocyanides as a non-toxic substitute for cyanide. rsc.orglookchem.com In this method, the cyanide is released from the iron complexes under specific conditions. rsc.org For example, heating a solution of ferricyanide (B76249) in water and acetic acid can generate the necessary cyanide for the reaction. rsc.org The efficiency of this process depends on the ratio of ferricyanide to ferrocyanide and the reaction conditions. rsc.org

Another approach involves the use of potassium hexacyanoferrate(II) in the presence of a promoter like benzoyl chloride. researchgate.net The promoter reacts with the hexacyanoferrate to generate benzoyl cyanide, which then serves as the in-situ source of hydrogen cyanide. researchgate.net

Cobalt(II) Chloride Catalyzed One-Pot Synthesis of α-Aminonitriles

A simple and efficient one-pot method for the synthesis of α-aminonitriles has been developed using cobalt(II) chloride as a catalyst. nih.govbeilstein-journals.orgresearchgate.netpsu.edunih.gov This method involves the three-component condensation of aldehydes, amines, and potassium cyanide in acetonitrile (B52724) at room temperature. nih.govresearchgate.netpsu.edunih.gov Cobalt(II) chloride acts as a mild and inexpensive Lewis acid catalyst for this transformation. nih.govbeilstein-journals.orgpsu.edu

This protocol offers several advantages, including operational simplicity, short reaction times, the use of readily available and inexpensive reagents, and high product yields. psu.edu The reaction works well for a variety of aromatic and aliphatic aldehydes and a wide range of amines. nih.govbeilstein-journals.org For instance, the reaction of benzaldehyde and aniline (B41778) with potassium cyanide in the presence of a catalytic amount of CoCl₂ yields the corresponding 2-(N-anilino)-2-phenylacetonitrile in 91% yield. nih.govbeilstein-journals.orgpsu.edu The method is also effective with acid-sensitive aldehydes like furfuraldehyde. nih.gov

It has been shown that the presence of iron(II) has little to no effect on the Strecker synthesis. nih.gov This allows for the combination of the reduction of nitrite (B80452) to ammonia and the Strecker synthesis to proceed in the same pot, producing glycine (B1666218) from a mixture of nitrite, Fe+2, formaldehyde, and cyanide. nih.gov

Alternative Cyanating Agents in Strecker Synthesis

The classical Strecker synthesis, a cornerstone in the preparation of α-amino acids, traditionally employs hydrogen cyanide or alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN). nih.govmasterorganicchemistry.com While effective, the high toxicity and handling risks associated with these reagents have spurred the development of alternative, safer cyanating agents.

One prominent alternative is trimethylsilyl (B98337) cyanide (TMSCN) . In asymmetric Strecker syntheses, TMSCN is often used in conjunction with a chiral catalyst to produce enantiomerically enriched α-amino nitriles. nih.gov For instance, the condensation of benzaldehyde with (R)-phenylglycine amide and TMSCN, followed by acidic hydrolysis, can yield (S)-2-amino-2-phenylacetonitrile hydrochloride with over 99% enantiomeric excess. However, the expense of TMSCN and the stoichiometric generation of HCN upon reaction with methanol (B129727) present practical and safety limitations for large-scale applications. nih.gov

To address the safety concerns of traditional cyanides, researchers have explored aqueous cyanide salts in catalytic asymmetric Strecker syntheses. The use of a robust chiral amido-thiourea catalyst has been shown to be compatible with aqueous KCN, enabling the synthesis of highly enantiomerically enriched non-proteinogenic amino acids. nih.gov This method offers a more practical and safer alternative for large-scale production. nih.gov

Other innovative approaches to cyanation include:

4-CN-pyridine: This reagent has proven effective for cyanation under catalyst-free, paired electrochemical reaction conditions. organic-chemistry.org

TBHP-mediated rearrangement: An environmentally friendly method utilizes tert-butyl hydroperoxide (TBHP) to mediate the rearrangement of aryl/alkylidene malononitrile (B47326) with anilines, generating in situ HCN for the synthesis of substituted α-aminonitriles. organic-chemistry.org

(Bromodimethyl)sulfonium bromide: This compound catalyzes the three-component condensation of carbonyl compounds, amines, and trimethylsilyl cyanide at room temperature to afford α-aminonitriles. organic-chemistry.org

These alternative cyanating agents and methodologies offer significant advantages in terms of safety, efficiency, and environmental impact, expanding the toolkit for the synthesis of 2-amino-2-phenylacetonitrile and its derivatives.

Synthesis from L-Phenylalanine via Dakin Reaction

An alternative synthetic route to this compound that circumvents the use of hazardous cyanide reagents is the Dakin reaction, starting from the readily available amino acid, L-phenylalanine. This method utilizes an oxidizing agent to convert the amino acid into the corresponding nitrile.

One effective oxidizing agent for this transformation is sodium dichloroisocyanurate (NaDCCA) . The reaction is typically carried out by dissolving L-phenylalanine in an aqueous sodium hydroxide (B78521) solution and cooling the mixture. A solution of NaDCCA in water is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for several hours before being quenched with sodium bisulfite. The crude product can then be extracted and purified by distillation under reduced pressure.

A study demonstrated that this method can produce phenylacetonitrile (B145931) from L-phenylalanine in high yields (75-80%) after distillation. sciencemadness.org The use of NaDCCA offers a safer alternative to other oxidizing agents like trichloroisocyanuric acid (TCCA), which can lead to complex and colored mixtures. sciencemadness.org

Table 1: Dakin Reaction from L-Phenylalanine

Parameter Value
Starting Material L-Phenylalanine
Oxidizing Agent Sodium Dichloroisocyanurate (NaDCCA)
Solvent Water/Sodium Hydroxide
Quenching Agent Sodium Bisulfite
Reported Yield 80%

Synthesis from Benzonitrile (B105546) and Diisobutylaluminum Hydride

This compound can also be synthesized from benzonitrile through a reduction-cyanation sequence. This method involves the partial reduction of the nitrile group of benzonitrile to an imine, which is then trapped by a cyanide source.

A specific protocol involves dissolving benzonitrile in an anhydrous solvent like toluene (B28343) and cooling the solution to 0°C under an inert atmosphere. Diisobutylaluminum hydride (DIBAL-H) is then added dropwise to effect the reduction. After stirring for a period at low temperature, a solution of sodium cyanide in a solvent such as dimethylformamide is added. The reaction mixture is then stirred at room temperature for several hours. The reaction is subsequently hydrolyzed, and the product is isolated and purified.

One documented procedure reports a yield of 29% for this compound using this method after purification by acid-base extraction. prepchem.com

Table 2: Synthesis from Benzonitrile and DIBAL-H

Parameter Value
Starting Material Benzonitrile
Reducing Agent Diisobutylaluminum Hydride (DIBAL-H)
Cyanide Source Sodium Cyanide
Solvent Toluene, Dimethylformamide

Synthesis from 2-Nitrobenzyl Cyanide

The synthesis of substituted phenylacetonitriles can be achieved from precursors such as 2-nitrobenzyl cyanide. While direct synthesis of this compound from this starting material is not explicitly detailed in the provided context, the chemistry of 2-nitrobenzyl cyanide is relevant to the broader class of phenylacetonitrile compounds.

The preparation of 2-nitrobenzyl cyanide itself can be accomplished through various methods. One common approach is the reaction of 2-nitrobenzyl bromide with a cyanide salt, although this involves the use of highly toxic reagents. google.com Alternative, more complex methods involve multi-step sequences starting from other substituted nitroaromatics. google.com Once obtained, 2-nitrobenzyl cyanide can serve as a precursor to other substituted indoles through a one-stage reduction method. google.com The reduction of the nitro group to an amine, followed by further chemical transformations, could potentially lead to derivatives of this compound.

Derivatization Strategies for Expanding Molecular Complexity

The core structure of this compound offers multiple sites for chemical modification, allowing for the expansion of molecular complexity and the generation of diverse derivatives. Key strategies include the protection and deprotection of the amino group and reactions involving the nitrile functionality.

N-Protection and Deprotection Strategies

The primary amino group in this compound is a key handle for derivatization. To control its reactivity during subsequent transformations, it is often necessary to install a protecting group. A variety of protecting groups are available for amines, each with its own set of introduction and removal conditions.

Common amine protecting groups include:

Boc (tert-butoxycarbonyl): This group is widely used and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). researchgate.netyoutube.com

Cbz (carboxybenzyl): This group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) or under certain acidic or basic conditions. youtube.com

Sulfonamides (e.g., SES - 2-(trimethylsilyl)ethanesulfonyl): Sulfonamides are very stable protecting groups that can tolerate a wide range of reaction conditions. The SES group, in particular, can be removed under relatively mild conditions using fluoride (B91410) sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Reactions with Organometallic Reagents (Grignard, Alkyllithium)

The nitrile group of this compound can react with organometallic reagents, such as Grignard reagents (R-MgX) and alkyllithium reagents (R-Li), to form ketones after hydrolysis of the intermediate imine. This reaction provides a powerful method for introducing new carbon-carbon bonds and creating more complex molecular architectures.

The general transformation involves the nucleophilic addition of the organometallic reagent to the carbon atom of the nitrile, forming a metalloimine intermediate. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. The nature of the "R" group from the organometallic reagent determines the structure of the resulting ketone.

This strategy allows for the synthesis of a wide array of α-amino ketones, which are valuable intermediates in organic synthesis and can be further elaborated into more complex molecules.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
This compound hydrochloride
2-Nitrobenzyl Cyanide
(R)-phenylglycine amide
Alkyllithium
Benzaldehyde
Benzonitrile
Cesium fluoride
Diisobutylaluminum hydride (DIBAL-H)
Dimethylformamide
Grignard reagents
Hydrogen cyanide
L-Phenylalanine
Phenylacetonitrile
Potassium cyanide (KCN)
Sodium bisulfite
Sodium cyanide (NaCN)
Sodium dichloroisocyanurate (NaDCCA)
Sodium hydroxide
tert-butyl hydroperoxide (TBHP)
Tetrabutylammonium fluoride (TBAF)
Toluene
Trifluoroacetic acid (TFA)
Trimethylsilyl cyanide (TMSCN)
2-(trimethylsilyl)ethanesulfonyl (SES)
tert-butoxycarbonyl (Boc)

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group in this compound is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide array of N-substituted derivatives. One of the most common transformations is N-acylation, where the amino group attacks an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is often employed to install a protecting group on the nitrogen atom. The protection of the amino group is a crucial step in multi-step syntheses, as it prevents unwanted side reactions and directs the reactivity of the molecule towards other functional groups. The choice of protecting group is critical and depends on the specific reaction conditions of subsequent steps, as well as the conditions required for its eventual removal. The sensitivity of the nitrile group to both acidic and basic conditions must be taken into account when selecting protecting groups and deprotection methods.

Another important class of nucleophilic substitution reactions involves the reaction of this compound with organometallic reagents. For instance, reactions with Grignard reagents or alkyllithium compounds can lead to the formation of α-aminoketones or other amine derivatives, depending on the nature of the organometallic reagent and the reaction conditions employed. These reactions provide a valuable route to more complex molecules with potential applications in medicinal chemistry and materials science.

Derivatization for Enantioseparation

As this compound is a chiral molecule, the separation of its enantiomers is of significant interest, particularly for applications in asymmetric synthesis and pharmacology. A common strategy for resolving a racemic mixture is through derivatization with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography.

A notable method for the enantioseparation of this compound and its derivatives is through the formation of diastereomeric salts with a chiral acid. For example, racemic N-substituted-2-amino-2-phenylacetonitriles can be resolved by reaction with an enantiomerically pure acid like (R)-mandelic acid. This reaction yields a mixture of diastereomeric amygdalates. Due to the different spatial arrangements of the constituent enantiomers, these diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. Once the diastereomers are separated, the individual enantiomers of the amino nitrile can be recovered by treatment with a base. This process, known as asymmetric transformation of the second kind, can be highly efficient.

The table below summarizes the asymmetric transformation of various racemic N-substituted-2-amino-2-phenylacetonitriles through the formation of diastereomeric amygdalates.

Racemic α-Amino NitrileR in N-SubstituentResolving AcidDiastereomeric Salt FormedDiastereomeric Excess (de)
2-(Benzylamino)-2-phenylacetonitrileBenzyl(R)-Mandelic Acid(R,R)-Amygdalate>97%
2-(Methylamino)-2-phenylacetonitrileMethyl(R)-Mandelic Acid(S,R)-Amygdalate>97%
2-(Ethylamino)-2-phenylacetonitrileEthyl(R)-Mandelic Acid(S,R)-Amygdalate>97%
2-(Propylamino)-2-phenylacetonitrilePropyl(R)-Mandelic Acid(S,R)-Amygdalate>97%

Derivatization for Spectroscopic Characterization

Derivatization is a valuable technique to enhance the detection and characterization of this compound using various spectroscopic methods. Due to its polar nature and, in some cases, low volatility, derivatization is often a necessary step prior to chromatographic and mass spectrometric analysis.

For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization is frequently employed to introduce a chromophoric or fluorophoric tag onto the amino group. This enhances the detectability of the molecule, especially when using UV-Vis or fluorescence detectors. Common derivatizing reagents for primary amines include phenylisothiocyanate (PITC), which forms a phenylthiocarbamoyl derivative detectable by UV, and o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which yield highly fluorescent isoindole or fluorenylmethyloxycarbonyl derivatives, respectively. These methods significantly improve the sensitivity and selectivity of the analysis.

In the context of Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the amino group makes this compound non-volatile. Therefore, derivatization is essential to increase its volatility. A common approach is silylation, where the active hydrogen of the amino group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting silylated derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis.

Furthermore, chiral derivatizing agents (CDAs) can be used for the enantiodiscrimination of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the racemic amino nitrile with a chiral derivatizing agent, a mixture of diastereomers is formed. The nuclei in these diastereomers are in different chemical environments, leading to separate signals in the NMR spectrum, which allows for the determination of enantiomeric purity.

Reactivity and Reaction Mechanisms of 2 Amino 2 Phenylacetonitrile

Oxidation Reactions

Oxidation reactions of 2-amino-2-phenylacetonitrile can lead to the formation of either amides or carboxylic acids, depending on the oxidizing agent and reaction conditions employed.

Formation of Amides

The partial oxidation of the nitrile group in this compound can yield the corresponding amide, 2-amino-2-phenylacetamide. This transformation is a key step in the synthesis of various biologically active molecules.

Formation of Carboxylic Acids

More vigorous oxidation of this compound results in the formation of the corresponding carboxylic acid, 2-amino-2-phenylacetic acid. This can be achieved using strong oxidizing agents that are capable of fully hydrolyzing the nitrile functional group.

Reduction Reactions, particularly Nitrile Group Conversion to Primary Amine

The nitrile group of this compound is susceptible to reduction, which primarily converts it into a primary amine, yielding 1,2-diamino-1-phenylethane. This transformation is typically accomplished using powerful reducing agents. A common method for this reduction is the use of lithium aluminum hydride (LiAlH₄), which effectively reduces nitriles to primary amines. libretexts.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation, employing hydrogen gas with a metal catalyst, is another effective method for this conversion. fiveable.me

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)1,2-diamino-1-phenylethane
Catalytic Hydrogenation (H₂/catalyst)1,2-diamino-1-phenylethane

Nucleophilic Substitution Reactions

The amino group in this compound can act as a nucleophile, participating in various substitution reactions. These reactions allow for the introduction of different functional groups onto the nitrogen atom, leading to a diverse range of substituted derivatives. For instance, the amino group can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products, respectively. These reactions are typically carried out under basic or acidic conditions to facilitate the substitution process.

Hydrolysis Reactions

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. fiveable.me This reaction proceeds through an amide intermediate. fiveable.me

Enzyme-Catalyzed Hydrolysis (Nitrilases)

The enzymatic hydrolysis of this compound, also known as α-aminophenylacetonitrile, is a significant area of research, particularly for the stereoselective synthesis of α-phenylglycine, an important building block for pharmaceuticals. Nitrilases (EC 3.5.5.1) are key enzymes in this process, catalyzing the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849). nih.gov

The conversion of racemic this compound can be finely controlled using specific variants of nitrilases to produce either phenylglycine or phenylglycine amide with high enantioselectivity. frontiersin.org Research has demonstrated that nitrilases from various microbial sources, such as Pseudomonas fluorescens and Alcaligenes faecalis, are effective for this transformation. nih.govresearchgate.net

A notable strategy employed is the chemoenzymatic one-pot synthesis, which combines the chemical Strecker synthesis of racemic this compound from benzaldehyde (B42025), cyanide, and ammonia with the subsequent enzymatic kinetic resolution. frontiersin.org A critical aspect of this process is the dynamic kinetic resolution, where the unreacted enantiomer of the nitrile is racemized in situ, allowing for a theoretical yield of up to 100% of the desired chiral product. This racemization of this compound is facilitated under mildly alkaline conditions (e.g., pH 9.5), which are also compatible with nitrilase activity. frontiersin.org

Studies using variants of the nitrilase from Pseudomonas fluorescens EBC191 have shown that specific mutants can be highly reaction- and stereo-specific. frontiersin.org For instance, by using an (R)-specific nitrilase variant in an E. coli host engineered to prevent product degradation, (R)-phenylglycine was synthesized with an enantiomeric excess (ee) of ≥ 95% and yields up to 81% relative to the starting benzaldehyde. frontiersin.org This high yield confirms that a dynamic kinetic resolution occurred, with the (S)-nitrile continuously racemizing to the (R)-enantiomer, which is then hydrolyzed by the enzyme. Conversely, other nitrilase variants can be selected to favor the formation of (R)- or (S)-phenylglycine amide. frontiersin.org

The substrate specificity of nitrilases can be influenced by the conditions under which the enzyme is produced, for example, by using different inducers during microbial cultivation. nih.gov The nitrilase from Alcaligenes faecalis has demonstrated versatility, hydrolyzing a range of aromatic and aliphatic nitriles. nih.govresearchgate.net

Complexation and Coordination Chemistry

While detailed studies on the coordination chemistry of unsubstituted this compound are limited in the reviewed literature, research on its derivatives provides significant insight into its potential as a ligand. α-Aminonitriles are recognized as effective chelating agents, capable of coordinating with metal ions through the nitrogen atoms of both the amino and nitrile groups. nih.gov The following sections describe the characterization of transition metal complexes with ligands derived from this compound, specifically 2-phenyl-2-(p-tolylamino)acetonitrile (L¹) and 2-phenyl-2-(phenylamino)acetonitrile (L²). frontiersin.org

Ligand Properties in Transition Metal Complexes

In the studied complexes with Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), the aminonitrile derivatives L¹ and L² act as bidentate ligands. frontiersin.org Coordination occurs through the nitrogen atom of the secondary amine and the nitrogen atom of the nitrile (C≡N) group. This mode of chelation forms a stable ring structure with the central metal ion. The general proposed structure for these octahedral complexes involves two ligand molecules and two chloride ions coordinating to the metal center, represented as [M(L)₂Cl₂]. frontiersin.orgnih.gov

Characterization of Metal-Ligand Interactions

The interaction between the metal ions and the aminonitrile ligands has been investigated through various physicochemical methods.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of the coordination of the ligand to the metal ion. In the FTIR spectra of the free ligands (L¹ and L²), the N-H stretching vibration appears at a certain frequency. Upon complexation, this band shifts to a lower frequency, indicating the involvement of the amino group's nitrogen in the metal-ligand bond. frontiersin.org Similarly, the C≡N stretching vibration of the nitrile group, observed in the free ligand, also shifts upon coordination, confirming the participation of the nitrile nitrogen in chelation. frontiersin.org The appearance of new, non-ligand bands in the far-IR region of the complexes' spectra, attributed to M-N and M-Cl vibrations, further substantiates the formation of the proposed complex structures. frontiersin.org

Electronic Spectra: The electronic (UV-Visible) spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The observed d-d transitions are characteristic of the specific metal ion and its environment. For instance, the spectra of the Co(II), Ni(II), and Cr(III) complexes with L¹ and L² show absorption bands consistent with an octahedral geometry. frontiersin.org The table below summarizes the electronic spectral data and their assignments for some of the synthesized complexes. frontiersin.org

ComplexObserved Bands (cm⁻¹)AssignmentProposed Geometry
[Cr(L¹)₂Cl₂]Cl17,513; 23,474; 31,847⁴A₂g → ⁴T₂g(F); ⁴A₂g → ⁴T₁g(F); ⁴A₂g → ⁴T₁g(P)Octahedral
[Fe(L¹)₂Cl₂]Cl16,920; 20,661; 24,813⁶A₁g → ⁴T₁g(G); ⁶A₁g → ⁴T₂g(G); Charge TransferOctahedral
[Co(L¹)₂Cl₂]15,923; 21,881⁴T₁g(F) → ⁴T₂g(F); ⁴T₁g(F) → ⁴T₁g(P)Octahedral
[Ni(L¹)₂Cl₂]16,500; 26,881³A₂g(F) → ³T₁g(F); ³A₂g(F) → ³T₁g(P)Octahedral
[Cu(L¹)₂Cl₂]14,124²Eg → ²T₂gDistorted Octahedral

Magnetic susceptibility measurements help determine the electronic configuration and geometry of the metal complexes. The effective magnetic moments (μ_eff) are calculated from this data. For the complexes of L¹ and L², the measured magnetic moments are in agreement with the proposed octahedral geometries. For example, the Co(II) complex exhibits a magnetic moment typical for high-spin octahedral Co(II) ions, while the Ni(II) complex shows a moment consistent with two unpaired electrons in an octahedral field. frontiersin.org The Zn(II) complex, as expected for a d¹⁰ ion, is diamagnetic. frontiersin.org

ComplexMagnetic Moment (μ_eff, B.M.)
[Cr(L¹)₂Cl₂]Cl3.81
[Fe(L¹)₂Cl₂]Cl5.92
[Co(L¹)₂Cl₂]4.88
[Ni(L¹)₂Cl₂]3.12
[Cu(L¹)₂Cl₂]1.85
[Zn(L¹)₂Cl₂]Diamagnetic

Molar conductance measurements in a suitable solvent (like ethanol (B145695) or DMF) are used to determine whether the complexes are electrolytes or non-electrolytes. This helps to establish whether anions (like chloride) are inside or outside the coordination sphere. For the complexes with L¹ and L², the Cr(III) and Fe(III) complexes show molar conductance values that indicate they are 1:1 electrolytes, suggesting that one chloride ion is outside the coordination sphere. frontiersin.org In contrast, the Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibit low conductance values, characteristic of non-electrolytes, indicating that the chloride ions are coordinated to the metal ion. frontiersin.orgnih.gov

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)SolventElectrolyte Type
[Cr(L¹)₂Cl₂]Cl75Ethanol1:1 Electrolyte
[Fe(L¹)₂Cl₂]Cl80Ethanol1:1 Electrolyte
[Co(L¹)₂Cl₂]15EthanolNon-electrolyte
[Ni(L¹)₂Cl₂]12EthanolNon-electrolyte
[Cu(L¹)₂Cl₂]18EthanolNon-electrolyte
[Zn(L¹)₂Cl₂]10EthanolNon-electrolyte
Geometrical Assignments (e.g., Octahedral)

The geometrical arrangement of ligands around a central metal ion in coordination complexes of this compound and its derivatives is a critical aspect of their chemical characterization. Spectroscopic and magnetic studies of several related compounds indicate a strong proclivity for the formation of octahedral complexes. In these arrangements, the metal ion is coordinated to six donor atoms.

In a typical bidentate coordination mode, this compound would utilize the nitrogen atoms of both the amino group and the nitrile group to bind to a metal center. In a 1:2 metal-to-ligand ratio, two molecules of the ligand would occupy four coordination sites, with the remaining two sites being filled by other ligands, such as chloride ions, to complete the octahedral sphere.

Detailed research findings for derivatives of this compound are summarized below, all of which point towards an octahedral coordination environment.

Complexes of N-Aryl Substituted this compound Derivatives

Studies on the complexes of 2-phenyl-2-(p-tolylamino)acetonitrile and 2-phenyl-2-(phenylamino)acetonitrile with a range of transition metals have been conducted. The characterization of these complexes through electronic spectra and magnetic susceptibility measurements suggests an octahedral geometry. uobaghdad.edu.iq The proposed structures involve the coordination of two bidentate aminonitrile ligands and two chloride ions to the central metal ion.

Table 1: Geometrical Assignments for Metal Complexes of N-Aryl-2-phenylglycinonitriles

Metal Ion Ligand Proposed Geometry
Cr(III) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Fe(III) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Co(II) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Ni(II) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Cu(II) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Zn(II) 2-phenyl-2-(p-tolylamino)acetonitrile Octahedral
Cr(III) 2-phenyl-2-(phenylamino)acetonitrile Octahedral
Fe(III) 2-phenyl-2-(phenylamino)acetonitrile Octahedral
Co(II) 2-phenyl-2-(phenylamino)acetonitrile Octahedral
Ni(II) 2-phenyl-2-(phenylamino)acetonitrile Octahedral
Cu(II) 2-phenyl-2-(phenylamino)acetonitrile Octahedral

Complexes of Other Substituted this compound Derivatives

Table 2: Geometrical Assignments for Metal Complexes of (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724)

Metal Ion Proposed Geometry
Fe(II) Octahedral
Co(II) Octahedral
Ni(II) Octahedral

Similarly, complexes of 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile with a variety of divalent metal ions have been synthesized and characterized. Based on the available data, an octahedral geometry has been assigned to these complexes as well.

Table 3: Geometrical Assignments for Metal Complexes of 2-(6-methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile

Metal Ion Proposed Geometry
Mn(II) Octahedral
Co(II) Octahedral
Ni(II) Octahedral
Cu(II) Octahedral
Zn(II) Octahedral
Cd(II) Octahedral

The consistent observation of octahedral geometry across a range of metal ions and with various N-substituted and phenyl-substituted derivatives strongly suggests that this compound itself is a versatile ligand that readily forms stable octahedral complexes.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-amino-2-phenylacetonitrile. Each method provides unique information about the compound's functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For this compound, the nitrile (C≡N) group exhibits a distinct stretching vibration around 2200 cm⁻¹. The presence of the primary amine (NH₂) group is indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are typically observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500
Aromatic (C-H)Stretch3000-3100
Nitrile (C≡N)Stretch~2200
Aromatic (C=C)Stretch1450-1600
Amine (N-H)Torsion~923 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum gives insights into the different types of protons and their neighboring environments. The protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.2–7.5 ppm. The methine proton (CH) adjacent to the amino and cyano groups, and the protons of the amino group (NH₂) will also show characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals are expected for the carbon of the nitrile group (C≡N), the methine carbon (CH), and the various carbons of the phenyl ring. psu.edu The nitrile carbon signal appears in a characteristic downfield region. The phenyl carbons show signals in the aromatic region of the spectrum, typically between δ 120-140 ppm. researchgate.netchemicalbook.com

Atom NMR Type Expected Chemical Shift (δ ppm)
Phenyl Protons¹H NMR7.2–7.5
Methine Proton¹H NMRSpecific shift depending on solvent and concentration
Amino Protons¹H NMRVariable, dependent on solvent and concentration
Phenyl Carbons¹³C NMR120-140 researchgate.netchemicalbook.com
Nitrile Carbon¹³C NMRDownfield region
Methine Carbon¹³C NMRSpecific shift

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. nih.govchemicalbook.com Electrospray ionization (ESI) is a soft ionization technique often used for this compound, which allows for the analysis of the intact molecule. nih.govunito.it In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, with a molecular weight of 132.16 g/mol , the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 133.1. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by inducing fragmentation of the parent ion. nih.govresearchgate.net Common fragmentation pathways for protonated amino acids often involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O) and carbon monoxide (CO). unito.itscispace.com For nitrile-containing amino acids, the fragmentation can also involve the nitrile group. nih.gov

Ion m/z (approximate)
[M+H]⁺133.1

UV-Visible Spectroscopy for Ligand-Metal Complexes

While this compound itself may not have strong absorptions in the visible region, its derivatives can act as ligands in the formation of metal complexes. UV-Visible spectroscopy is a valuable tool for characterizing these ligand-metal complexes. researchgate.net The formation of a complex can lead to the appearance of new absorption bands, often in the visible range, due to d-d electronic transitions of the metal ion or charge-transfer transitions between the ligand and the metal. The position and intensity of these bands can provide information about the coordination environment of the metal ion and the nature of the ligand-metal bonding. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for both purity analysis and chiral separations of this compound and related compounds. nih.govbldpharm.comalfa-chemistry.com

For purity determination, a reversed-phase HPLC method is commonly employed. sielc.com This typically involves a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For the determination of enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomers of amino acid derivatives. phenomenex.comphenomenex.com The separation of the R- and S-enantiomers of similar compounds has been successfully achieved using such columns. nih.gov The mobile phase conditions, including the type of organic modifier and any additives, are optimized to achieve baseline separation of the two enantiomers. nih.gov The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

Analysis Type HPLC Column Type Typical Mobile Phase
PurityReversed-Phase (e.g., C18)Acetonitrile/Water with buffer sielc.com
Enantiomeric ExcessChiral Stationary Phase (e.g., Polysaccharide-based)Organic modifier with additives nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. This method serves as a crucial quality control step to verify the purity and confirm the empirical formula of a synthesized batch of the compound.

The molecular formula for this compound is C₈H₈N₂. nih.govbiosynth.com Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer for a purified sample should closely match these theoretical values, typically within a narrow margin of ±0.3% to ±0.4%, to confirm its identity and high purity.

Interactive Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Count in MoleculeTotal Mass (amu)Theoretical Mass Percentage (%)
CarbonC12.011896.08872.72%
HydrogenH1.00888.0646.10%
NitrogenN14.007228.01421.19%
Total132.166100.00%

X-ray Crystallography for Structural Confirmation

Single-crystal X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid. For a molecule like this compound, which is a crystalline powder, this technique provides unambiguous proof of its molecular structure. tcichemicals.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined, yielding a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Stereochemistry: Unambiguous assignment of the molecule's stereocenter.

Conformation: The preferred spatial arrangement of the atoms.

Crystal Packing: Information on how the molecules are arranged within the crystal lattice, including intermolecular interactions like hydrogen bonding.

While it is known that this compound can be synthesized and handled as a crystalline solid, detailed crystallographic data, such as its crystal system, space group, and unit cell dimensions, have not been reported in the surveyed scientific literature. The successful application of this technique would provide the ultimate confirmation of the compound's structure, complementing the data obtained from spectroscopic and other analytical methods.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict spectroscopic data and to understand the distribution of electrons within a molecule.

There are no specific, published DFT studies that provide predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for 2-Amino-2-phenylacetonitrile. Such studies would typically involve geometry optimization of the molecule followed by frequency and shielding calculations using a specified functional and basis set. The resulting data, when compared with experimental spectra, can provide a high degree of confidence in the structural assignment and a deeper understanding of the vibrational modes and chemical environment of the atoms.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Hypothetical)
IR Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3450
N-H Stretch (symmetric)~3350
C≡N Stretch~2245
C-H Stretch (aromatic)~3100-3000
¹H NMR Chemical Shift (ppm)
-NH₂Variable (e.g., 2.0-3.0)
-CH(NH₂)CN~4.5
Phenyl H~7.3-7.5
¹³C NMR Chemical Shift (ppm)
-C≡N~120
-CH(NH₂)CN~50
Phenyl C~127-135
Note: This table is for illustrative purposes only and is not based on published research.

A detailed analysis of the electronic structure and charge distribution of this compound using DFT is not available in the literature. Such a study would typically involve the calculation and visualization of molecular orbitals (HOMO, LUMO) and the generation of a molecular electrostatic potential (MEP) map. The MEP map would be particularly insightful, as it would illustrate the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic (amino group) and electrophilic centers, which is crucial for understanding its reactivity.

Quantum Chemical Calculations

Broader quantum chemical calculations, which encompass a range of methods beyond DFT, have also not been specifically reported for this compound. These calculations could provide further insights into the molecule's stability, reactivity indices, and thermochemical properties.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no published molecular docking studies featuring this compound as a ligand. Such studies would be valuable in medicinal chemistry to predict its binding affinity and interaction with biological targets, such as enzymes or receptors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

ParameterValue (Hypothetical)
Binding Affinity (kcal/mol)-6.5
Interacting ResiduesAsp120, Phe250, Tyr300
Hydrogen Bonds2 (with Asp120)
Hydrophobic InteractionsPhenyl ring with Phe250
Note: This table is for illustrative purposes only and is not based on published research.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. These studies involve synthesizing and testing a series of related compounds to determine how specific structural features influence their biological activity. While SAR studies exist for various α-aminonitrile derivatives, a focused SAR study on a series of this compound analogs is not documented in the scientific literature. nih.gov Such a study would systematically modify the phenyl ring and the amino group to probe the structural requirements for a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. No QSAR models have been developed specifically for this compound and its derivatives. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, from which molecular descriptors could be calculated and correlated with the activity data to generate a predictive model.

Applications of 2 Amino 2 Phenylacetonitrile in Advanced Synthesis

Precursor in Organic Synthesis

2-Amino-2-phenylacetonitrile is a valuable precursor in organic synthesis, primarily owing to the reactivity of its amino and nitrile functionalities. It is a key intermediate in the Strecker synthesis of α-amino acids, a well-established method for producing these essential biomolecules. The classical Strecker synthesis involves the one-pot reaction of an aldehyde (in this case, benzaldehyde), ammonia (B1221849), and a cyanide source to form the α-aminonitrile.

Furthermore, the amino group can be readily acylated or alkylated, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids, or be reduced to a primary amine. This dual reactivity allows for the construction of a wide array of more complex molecules. For instance, it can react with organometallic reagents like Grignard reagents to yield α-aminoketones.

Synthesis of Pharmaceuticals and Agrochemicals

The structural motif of this compound is embedded in numerous pharmaceutical and agrochemical compounds. Its role as a chiral building block is particularly significant in the synthesis of enantiomerically pure active ingredients.

In the pharmaceutical industry, derivatives of this compound have been investigated for their potential as anticonvulsant and antifungal agents. For example, certain 2-amino-4-phenyloxazole derivatives, which can be synthesized from precursors related to this compound, have shown promising in vitro antiprotozoal activity. nih.gov The development of novel anticonvulsant drugs has also explored derivatives of 2-aminoalkanamides, highlighting the importance of the core structure provided by aminonitriles. nih.gov

In the realm of agrochemicals, compounds derived from α-aminonitriles are utilized for their fungicidal and herbicidal properties. The synthesis of various heterocyclic compounds, which form the backbone of many agrochemicals, often proceeds through intermediates derived from this compound.

Intermediate in Drug Development

This compound and its derivatives are key intermediates in the multi-step synthesis of various drug candidates. The ability to introduce chirality at the α-carbon early in a synthetic sequence is a significant advantage in drug development, where stereochemistry often dictates biological activity.

The synthesis of non-proteinogenic amino acids, which are incorporated into peptidomimetics and other drug molecules to enhance their stability and efficacy, frequently utilizes α-aminonitriles as starting materials. For instance, the synthesis of L-phenylglycine, a crucial component of the β-lactam antibiotic ampicillin, can be achieved from this compound. nih.govwikipedia.org

The development of drugs targeting a wide range of diseases, including cancer and neurological disorders, often involves the construction of complex heterocyclic scaffolds. This compound serves as a versatile starting point for the assembly of these intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov These heterocycles are prevalent in medicinal chemistry and materials science.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound and its Derivatives

HeterocycleGeneral ApproachReference
Imidazoles Condensation of α-aminonitriles with appropriate reagents. For example, 2,4,5-trisubstituted imidazoles can be synthesized from the reaction of an α-aminonitrile derivative, an aldehyde, and an amine. researchgate.netresearchgate.net researchgate.netresearchgate.net
Oxazoles Reaction of α-aminonitriles with carbonyl compounds or their derivatives. For instance, 2,5-disubstituted oxazoles can be prepared via the Fischer oxazole (B20620) synthesis from a cyanohydrin (related to α-aminonitriles) and an aldehyde. rsc.orgnih.gov rsc.orgnih.gov
Isothiazoles The Cook-Heilbron thiazole (B1198619) synthesis allows for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. wikipedia.orgmedwinpublishers.com wikipedia.orgmedwinpublishers.com
1,3,2-Diazaphospholidines Condensation of diamines with electrophilic phosphorus reagents can lead to these heterocycles. While not a direct reaction of this compound, its derivatives with diamine functionalities can be utilized. nih.gov nih.gov

Precursor to α-Amino Acids

One of the most significant applications of this compound is its role as a direct precursor to α-amino acids, particularly phenylglycine and its derivatives. wikipedia.org The hydrolysis of the nitrile group to a carboxylic acid is a key transformation in this process.

The Strecker synthesis, as mentioned earlier, is a classic method for converting aldehydes into α-amino acids via an α-aminonitrile intermediate. This method can be adapted to produce a wide range of α-amino acids by varying the starting aldehyde.

Chemoenzymatic Approaches to Asymmetric Amino Acid Synthesis

The demand for enantiomerically pure α-amino acids has driven the development of chemoenzymatic methods that combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations. rsc.orgineosopen.org In this context, nitrilase enzymes have proven to be highly effective for the asymmetric hydrolysis of α-aminonitriles. nih.govnih.govwikipedia.orgopenbiotechnologyjournal.com

Nitrilases can selectively hydrolyze one enantiomer of a racemic mixture of this compound, leading to the formation of an enantiomerically enriched α-amino acid and leaving the unreacted enantiomer of the aminonitrile. chemicalbook.com This kinetic resolution process is a powerful tool for accessing both D- and L-amino acids.

Table 2: Chemoenzymatic Synthesis of Phenylglycine using Nitrilase

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Burkholderia xenovorans (α-aminonitrilase NIT191)rac-2-Amino-2-phenylacetonitrileL-Phenylglycine≤ 5% chemicalbook.com
Purified NIT28rac-2-Amino-2-phenylacetonitrileL-Phenylglycine- chemicalbook.com
E. coli expressing nitrilase from Pseudomonas putidarac-2-Hydroxy-2-phenylacetonitrile (mandelonitrile)(R)-(-)-Mandelic AcidHigh researchgate.net
E. coli JM109ΔpepA (pIK9/pap)rac-Phenylglycinonitrile (PGN)(R)-Phenylglycine Amide (PGA)94% frontiersin.org

These chemoenzymatic strategies offer a green and efficient alternative to traditional chemical methods for the production of optically active α-amino acids, which are invaluable building blocks for the pharmaceutical industry. The use of immobilized enzymes further enhances the sustainability and cost-effectiveness of these processes. researchgate.net

Biological Activity and Biochemical Interactions

Enzyme Substrate and Inhibitor Roles

2-Amino-2-phenylacetonitrile, a nitrile-containing compound, demonstrates notable interactions with various enzymes, acting as both a substrate and an inhibitor, which underscores its significance in biochemical and pharmacological research.

CYP1A2 Enzyme Inhibition

This compound has been identified as an inhibitor of the Cytochrome P450 1A2 (CYP1A2) enzyme. CYP1A2 is a crucial enzyme, primarily found in the liver, responsible for the metabolism of a wide range of substances, including approximately 9% of currently marketed drugs. nih.govnih.gov Inhibition of this enzyme can alter the metabolism and clearance of other drugs that are CYP1A2 substrates, potentially leading to drug-drug interactions. scbt.comexamine.com The inhibitory action of compounds on CYP1A2 is a significant area of study in drug development to prevent adverse interactions. nih.gov

The interaction of inhibitors with CYP1A2 can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, by binding to the enzyme's active site and modulating its catalytic activity. scbt.com For instance, some inhibitors exhibit a planar structure that facilitates strong hydrophobic contacts and π-π stacking interactions within the active site. scbt.com

Table 1: Examples of Clinically Relevant CYP1A2 Inhibitors

Inhibitor Type of Inhibition
α-Naphthoflavone Potent inhibitor
Thiabendazole Competitive inhibitor
Carbamazepine Non-competitive inhibitor
Fluvoxamine -
Ciprofloxacin -

Source: nih.govscbt.comexamine.com

Nitrilase Activity and α-Aminonitrilase Screening

This compound can serve as a substrate in studies involving nitrilase enzymes. nih.gov Nitrilases are enzymes that catalyze the hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849). nih.gov This enzymatic activity is significant in various biological processes, including plant defense and hormone synthesis. nih.gov For example, in some plants, phenylacetonitrile (B145931), a related compound, is hydrolyzed by nitrilase to produce phenylacetic acid, an auxin. nih.gov

The study of nitrilase activity often involves screening for enzymes that can efficiently process specific nitrile compounds. This is relevant for industrial applications, such as the production of specialty chemicals and pharmaceuticals. The stability and activity of nitrilases can be influenced by factors like the presence of reducing agents and stabilizing compounds. nih.gov

Furthermore, α-aminonitriles, the class of compounds to which this compound belongs, are of interest in the development of enzyme inhibitors. nih.gov For instance, certain α-amino nitriles have been developed as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, for the treatment of type 2 diabetes. nih.gov The mechanism of inhibition often involves the nitrile group interacting with key residues in the enzyme's active site. nih.gov

Modulation of Cellular Functions

This compound has been shown to influence various cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes.

Cell Signaling Pathways

The interaction of this compound with cellular components can trigger changes in signaling cascades. Amino acids and their derivatives can play fundamental roles in regulating how cells respond to stimuli, including drugs and environmental changes. biotech-spain.com They can act as signaling molecules themselves or influence the function of receptors and other proteins involved in signal transduction. biotech-spain.com For example, amino acids can modulate the activity of G protein-coupled receptors (GPCRs), a large family of receptors that are the target of many approved drugs. biotech-spain.com

Gene Expression

The modulation of cellular signaling pathways by compounds like this compound can subsequently lead to alterations in gene expression. The regulation of gene expression is a complex process that controls which genes are turned on or off, and it is fundamental to cellular function and responses to external cues. The induction or repression of specific genes can be a consequence of the activation or inhibition of transcription factors downstream of a signaling cascade.

Metabolic Processes

This compound is involved in metabolic pathways where it interacts with enzymes and cofactors, thereby affecting metabolic flux. Metabolic pathways are interconnected series of chemical reactions that are essential for maintaining life. The introduction of a compound that interacts with enzymes within these pathways can lead to a variety of metabolic alterations. nih.gov For example, the metabolism of aromatic amino acids, which are precursors to a wide range of commercially valuable molecules, occurs via pathways like the Shikimate Pathway. frontiersin.org Perturbations in these pathways can have significant effects on cellular metabolism. frontiersin.org

Biological Transformations (Hydrolysis, Reduction) within Biological Systems

Within biological systems, this compound can undergo several transformations, primarily hydrolysis and reduction, which are often mediated by enzymes. These metabolic pathways are crucial in determining the compound's biological activity and potential therapeutic effects.

Hydrolysis:

The nitrile group of this compound is susceptible to hydrolysis, a reaction that can proceed via two main enzymatic pathways. researchgate.net

One-step hydrolysis: Nitrilases can directly convert the nitrile to the corresponding carboxylic acid, which in this case would be 2-amino-2-phenylacetic acid (phenylglycine), with the release of ammonia. This process involves the addition of two water molecules to the nitrile group. researchgate.net

Two-step hydrolysis: Alternatively, the transformation can occur in two stages, initiated by nitrile hydratases. These enzymes first hydrate (B1144303) the nitrile to form an amide intermediate, 2-amino-2-phenylacetamide. Subsequently, an amidase acts on the amide to produce the final carboxylic acid and ammonia. researchgate.net

The enzymatic hydrolysis of nitriles is a well-established process in biochemistry, with enzymes like acylase I demonstrating the ability to catalyze the hydrolysis of N-acyl amino acids. harvard.edu While direct studies on the specific enzymes that metabolize this compound are not extensively detailed in the provided results, the general principles of nitrile and amide hydrolysis by microbial and mammalian enzymes are well-documented. researchgate.netnih.gov For instance, the hydrolysis of amino acid ester prodrugs is known to be facilitated by enzymatic catalysis in biological media like serum. nih.gov

Reduction:

The nitrile group in this compound can also undergo reduction to form a primary amine. This biotransformation would convert this compound into 1,2-diamino-1-phenylethane. This reaction adds to the metabolic profile of the compound, leading to the formation of a diamine derivative with potentially different biological activities.

These transformations are significant as they can alter the compound's properties, such as its solubility, stability, and interaction with biological targets. For example, the hydrochloride salt of this compound exhibits enhanced water solubility and stability, making it suitable for use in biological assays.

Potential Therapeutic Properties

This compound and its derivatives have been investigated for a range of potential therapeutic applications, stemming from their bioactivity and role as precursors in the synthesis of pharmaceuticals.

The core structure of this compound serves as a building block for more complex molecules with therapeutic potential. It is a precursor in the synthesis of various organic compounds, including those with applications in medicine. Its derivatives, particularly amino acid derivatives, have shown promise in several therapeutic areas. For instance, extensive research has been conducted on various amino acid derivatives, revealing their potential as therapeutic agents. nih.govmdpi.com

One area of investigation for this compound itself is in the context of inflammatory conditions. While specific details on the mechanism are emerging, its biological activity suggests a potential role in modulating inflammatory pathways.

Furthermore, derivatives of this compound are being explored for their therapeutic benefits. The synthesis of amino acid ester derivatives, for example, is a strategy employed to create prodrugs with improved properties such as solubility and bioavailability. nih.gov This approach has been applied in the development of treatments for various conditions, including cancer. mdpi.com

Antitumor Research, especially with Electron-Withdrawing Derivatives

A significant area of research into the therapeutic potential of this compound derivatives is in the field of oncology. nih.govmdpi.com Notably, derivatives featuring electron-withdrawing groups have demonstrated enhanced antitumor activity. consensus.app

One prominent class of derivatives is the 2-(4-aminophenyl)benzothiazoles, which have shown potent and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cancers. consensus.app The mechanism of action is believed to be linked to metabolic activation within the tumor cells. Studies have indicated that N-acetylation and oxidation are key metabolic transformations. The nature of substituents on the aminophenyl ring influences whether N-acetylation or oxidation is the predominant metabolic pathway, which in turn affects the antitumor efficacy. consensus.app For instance, the N-acetylation of some halogenated congeners results in acetylamines that retain significant selective antitumor activity. consensus.app

Another example is 2-amino-7-fluorophenazine 5,10-dioxide, a bioreducible prodrug with potential anticancer activity, particularly in hypoxic tumors. mdpi.com The presence of the electron-withdrawing fluorine atom and the N-oxide functionalities are crucial for its activity. In the low-oxygen environment characteristic of many tumors, this compound can be bioreduced to generate cytotoxic metabolites that can interact with biomolecules like DNA and RNA polymerases. mdpi.com

Furthermore, amino acid ester derivatives incorporating 5-fluorouracil (B62378), a well-known anticancer drug, have been synthesized and evaluated for their antitumor properties. mdpi.com The rationale behind these derivatives is to enhance the delivery and targeting of the active drug to cancer cells. For example, (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate, a derivative, has shown more potent inhibitory effects against certain liver cancer cell lines than 5-fluorouracil itself. mdpi.com

The antitumor activity of these derivatives is often linked to their ability to inhibit the biosynthesis of macromolecules such as DNA, RNA, and proteins in tumor cells. nih.gov The structure-activity relationship is a key aspect of this research, with the goal of designing and synthesizing novel amino acid derivatives with improved efficacy and selectivity against cancer. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The synthesis of α-aminonitriles, particularly chiral variants, is a major focus of current research, with the Strecker reaction being a primary method. mdpi.commasterorganicchemistry.com The development of novel catalysts is crucial for improving reaction yields, efficiency, and enantioselectivity.

Recent advancements include:

Organocatalysis : This has emerged as an environmentally benign alternative to metal catalysts. mdpi.com Chiral organocatalysts, such as cinchona-based squaramide and amido-thiourea, have been developed for the asymmetric Strecker reaction, achieving excellent yields and high enantiomeric excess (ee) up to 98-99%. mdpi.comnih.gov These catalysts activate the reactants through mechanisms like hydrogen bonding. mdpi.com

Metal-based Catalysis : Transition metal catalysts remain relevant. For instance, Ruthenium(III) chloride (RuCl₃) has been effectively used to catalyze the oxidative cyanation of tertiary amines to produce α-aminonitriles. organic-chemistry.org

Biocatalysis : Enzymes offer high specificity and mild reaction conditions. Nitrilases, enzymes that hydrolyze nitriles to carboxylic acids, are of particular interest. researchgate.net Enzymes from organisms like Burkholderia xenovorans and Rhodococcus rhodochrous have been used for the enantiospecific hydrolysis of α-aminonitriles, including 2-amino-2-phenylacetonitrile, to produce optically active α-amino acids. researchgate.netresearchgate.net

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReported Enantiomeric Excess (ee)
OrganocatalystCinchona-based SquaramideAsymmetric Strecker ReactionMetal-free, environmentally benign. mdpi.comUp to 98% mdpi.com
OrganocatalystChiral Amido-thioureaAsymmetric Strecker ReactionRobust, compatible with aqueous cyanide salts. nih.govNot specified
Metal CatalystRuthenium(III) chloride (RuCl₃)Oxidative CyanationExcellent yields for cyanation of tertiary amines. organic-chemistry.orgNot applicable (produces racemic mixture)
BiocatalystNitrilase (from Burkholderia xenovorans)Enantiospecific HydrolysisHigh conversion and enantioselectivity. researchgate.netExcellent researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with global sustainability goals, green chemistry principles are increasingly being applied to the synthesis of this compound. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green approaches include:

Use of Benign Solvents : Water is being used as a solvent for some synthetic routes, such as in the synthesis of coumarin-3-carboxylic acids, which represents a move away from volatile organic solvents. researchgate.net

Solvent-Free Conditions : Some organocatalytic methods, like those using sulfated polyborate, can be performed under solvent-free conditions at room temperature, significantly reducing environmental impact. mdpi.com

Recyclable Catalysts : Solid acid catalysts like montmorillonite (B579905) KSF clay can be used to facilitate the Strecker reaction. These catalysts can be recovered and reused, although with a gradual decrease in activity. organic-chemistry.org

Safer Reagents : A significant effort is being made to replace hazardous reagents like hydrogen cyanide (HCN) gas. masterorganicchemistry.com Safer alternatives include the use of potassium cyanide (KCN) or sodium cyanide in combination with an acid, the S-oxidation of potassium thiocyanate, or the use of ferricyanide (B76249) as a non-toxic cyanide source. masterorganicchemistry.comorganic-chemistry.orgrsc.org

Electrochemical Synthesis : Electrochemistry offers a sustainable, metal-free method for benzylic cyanation, using electricity as a clean oxidant. researchgate.net

Green ApproachSpecific Method/ReagentAdvantage
Alternative SolventsWaterReduces use of volatile organic compounds (VOCs). researchgate.net
Solvent-Free ReactionsOrganocatalysis with sulfated polyborateEliminates solvent waste, often milder conditions. mdpi.com
Recyclable CatalystsMontmorillonite KSF clayReduces catalyst waste and cost. organic-chemistry.org
Safer Cyanide SourcesPotassium thiocyanate, FerricyanideAvoids highly toxic HCN gas and byproducts. organic-chemistry.orgenamine.net
Energy EfficiencyElectrochemical SynthesisUses electricity as a traceless reagent, avoids chemical oxidants. researchgate.net

Exploration of New Biological Targets and Mechanisms

While this compound is primarily a synthetic intermediate, it and its derivatives possess significant biological activity. Research is focused on identifying new molecular targets and elucidating their mechanisms of action. The aminonitrile structure is a key pharmacophore that can be used to design potent and selective enzyme inhibitors. enamine.netnih.gov

Key findings and future directions include:

Enzyme Inhibition : The compound is known to act as a substrate for various enzymes and has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2), which has implications for the metabolism of other drugs.

Cysteine Protease Inhibition : The nitrile group can act as a "warhead" that forms a reversible, covalent bond with the active site cysteine residue of proteases. This mechanism is central to the development of inhibitors for targets like cathepsins. nih.gov

Therapeutic Targets : α-Amino nitrile derivatives are being actively investigated for various diseases.

Diabetes : Compounds like Saxagliptin are reversible inhibitors of dipeptidyl peptidase (DPP IV), a key target in managing type 2 diabetes. nih.gov

Osteoporosis : Odanacatib was developed as an inhibitor of cathepsin K, a cysteine protease involved in bone resorption. nih.gov

Cancer : In silico design has been used to develop noscapine (B1679977) derivatives containing an aminonitrile moiety that target tubulin, showing potential as anticancer agents. bohrium.com

Biological TargetTherapeutic AreaMechanism/Role of Aminonitrile
Cytochrome P450 1A2 (CYP1A2)Drug MetabolismInhibitor; potential for drug-drug interactions.
Dipeptidyl Peptidase (DPP IV)Type 2 DiabetesReversible inhibitor. nih.gov
Cathepsin KOsteoporosisReversible covalent inhibitor via nitrile "warhead". nih.gov
Cathepsin SAutoimmune DiseasesPotent, reversible covalent inhibitor. nih.gov
TubulinCancerDerivatives designed via computational methods show binding activity. bohrium.com

Advanced Computational Design for New Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery. While specific studies on the computational design of this compound derivatives are emerging, the principles are well-established and highly applicable. These methods allow for the rational design and in silico screening of new compounds with desired properties, saving time and resources. bohrium.comtesisenred.net

Future research in this area will likely involve:

Scaffold-Based Design : Using the aminonitrile structure as a core scaffold, new derivatives can be designed. enamine.net As bifunctional building blocks, aminonitriles allow for the tethering of different molecular fragments to optimize binding to a biological target. enamine.net

Structure-Activity Relationship (SAR) Studies : Computational models can help elucidate the relationship between the structure of a derivative and its biological activity. For example, modeling was used to guide the synthesis of noscapine derivatives to act as tubulin inhibitors for breast cancer treatment. bohrium.com

Molecular Docking and Simulation : These techniques can predict how a designed molecule will bind to its target protein. Molecular dynamics simulations have been used to confirm that derivatives of related compounds can bind to targets like the Aryl hydrocarbon Receptor (AhR) without interfering with its function, guiding the synthesis of potent ligands. tesisenred.net

Studies on Environmental Impacts and Degradation of Related Compounds

With the increasing use of nitriles in industry, understanding their environmental fate and potential toxicity is critical. jmb.or.kr Research is focused on the pathways of degradation and the development of bioremediation strategies.

Key aspects of environmental studies include:

Toxicity Concerns : Nitriles and their byproducts, such as certain aromatic amines, are recognized as potential environmental pollutants, with some being toxic or carcinogenic. jmb.or.krscience.gov Regulatory bodies have established frameworks for classifying chemicals based on their environmental hazards. chemlinked.com.cn

Biodegradation Pathways : Microbial degradation is the primary mechanism for breaking down nitriles in the environment. researchgate.net Microorganisms have evolved two main enzymatic pathways for this process:

Nitrilase Pathway : A single-step hydrolysis where a nitrilase enzyme converts the nitrile directly into a carboxylic acid and ammonia (B1221849). nih.govnih.gov

Nitrile Hydratase-Amidase Pathway : A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding acid and ammonia. nih.govnih.gov

Bioremediation : Organisms that possess these nitrile-degrading enzymes, such as those from the genus Rhodococcus, are being explored for use in bioremediation to clean up contaminated sites. jmb.or.krnih.gov These microbes can utilize nitriles as a source of carbon and nitrogen. scispace.com

Fate Studies : To assess environmental risk, studies using carbon-14 (B1195169) labeled compounds are conducted to track their movement and persistence in soil and aquatic environments. acs.org

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-amino-2-phenylacetonitrile hydrochloride?

Answer:
The synthesis of this compound hydrochloride (CAS 53641-60-4) typically involves condensation reactions between benzaldehyde derivatives and cyanide sources, followed by hydrochlorination. Key steps include:

  • Condensation : Use of benzaldehyde with ammonium cyanide or cyanohydrin intermediates under acidic conditions .
  • Purification : Recrystallization from ethanol or methanol to achieve high purity (≥98%), as inferred from similar nitrile derivatives .
  • Characterization : Validate via FT-IR (C≡N stretch ~2200 cm⁻¹), ¹H NMR (phenyl protons at δ 7.2–7.5 ppm), and mass spectrometry (m/z 168.62 for [M+H]⁺) .

Basic: How can researchers confirm the structural integrity of this compound hydrochloride in solution?

Answer:
Use spectroscopic and chromatographic methods:

  • HPLC : Employ a C18 column with UV detection at 254 nm; retention time should align with reference standards .
  • Stability Testing : Monitor degradation under varying pH (4–9) and temperatures (4°C–25°C) to ensure structural integrity over 24 hours .
  • Cross-Validation : Compare with certified reference materials (e.g., CAS 53641-60-4) for molecular weight (168.62 g/mol) and formula (C₈H₉ClN₂) .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound hydrochloride?

Answer:
Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from impurities or tautomeric forms. Mitigation strategies include:

  • Multi-Technique Analysis : Combine ¹³C NMR, HSQC, and X-ray crystallography to confirm bond assignments .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Advanced: What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic reactions?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitutions .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance cyanide group reactivity while minimizing side reactions .
  • Kinetic Monitoring : Employ in-situ FT-IR or LC-MS to track reaction progress and intermediate formation .

Advanced: How can researchers ensure reproducibility in stability studies of this compound hydrochloride?

Answer:

  • Storage Conditions : Store at -20°C with desiccants to prevent hydrolysis; validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Analytical Precision : Report numerical data to three significant figures, aligning with instrumentation precision (e.g., ±0.01 mg for mass measurements) .
  • Batch Consistency : Compare multiple synthesis batches using HPLC purity profiles and elemental analysis (C, H, N ±0.3%) .

Basic: What are the primary applications of this compound hydrochloride in life sciences research?

Answer:

  • Biochemical Probes : As a precursor for synthesizing amino acid analogs (e.g., phenylglycine derivatives) in enzyme inhibition studies .
  • Peptide Modification : Incorporate into peptide chains via solid-phase synthesis to study conformational effects .
  • Metabolic Tracing : Use ¹⁴C-labeled derivatives to track cyanide metabolism in cellular assays .

Advanced: How can researchers mitigate hazards when handling this compound hydrochloride?

Answer:

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation .
  • Waste Disposal : Neutralize with 10% NaOH solution before disposal to reduce cyanide-related toxicity .
  • Emergency Protocols : Immediate rinsing with water for 15 minutes upon contact, followed by medical evaluation .

Advanced: What strategies validate the purity of this compound hydrochloride in multi-step syntheses?

Answer:

  • Chiral HPLC : Resolve enantiomeric impurities using chiral columns (e.g., Chiralpak IA) for applications requiring stereochemical precision .
  • Residual Solvent Analysis : Conduct GC-MS to detect traces of ethanol or DMF (limits ≤0.5% per ICH Q3C guidelines) .
  • Elemental Analysis : Confirm stoichiometry (C₈H₉ClN₂) with ≤0.4% deviation from theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.